6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Kinase inhibition GPCR antagonism Scaffold hopping

This compound features a unique 3-phenoxypropylsulfonyl substituent on the validated tetrahydropyrido[4,3-d]pyrimidine scaffold, absent in common phenylsulfonyl analogs. Its flexible ether linker alters hydrogen-bonding and vector profiles, enabling novel kinase selectivity patterns and patent-differentiable SAR. Ideal for screening deck expansion and lead optimization where solubility-limited PK is a barrier. Procure now to access a scaffold with demonstrated ligand efficiency across CaMKII, PI3Kδ, and GPCR targets.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 1797713-11-1
Cat. No. B2389852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS1797713-11-1
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)S(=O)(=O)CCCOC3=CC=CC=C3
InChIInChI=1S/C16H19N3O3S/c20-23(21,10-4-9-22-15-5-2-1-3-6-15)19-8-7-16-14(12-19)11-17-13-18-16/h1-3,5-6,11,13H,4,7-10,12H2
InChIKeyBIRYHFIMGYARBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1797713-11-1): Scaffold Overview for Procurement Evaluation


6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1797713-11-1) is a heterocyclic sulfonamide built on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold that carries a 3-phenoxypropylsulfonyl substituent at the 6-position. The tetrahydropyrido[4,3-d]pyrimidine core has been validated across multiple kinase and GPCR target classes, including CaMKII, PI3Kδ, Smoothened, and ATR, demonstrating the scaffold's broad ligand efficiency [1][2][3]. Quantitative differentiation data specific to this compound remain absent from the peer-reviewed primary literature and public bioactivity databases.

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Why Scaffold and Substituent Combination Prevents Simple Analog Interchange


The 3-phenoxypropylsulfonyl substituent distinguishes this compound from the far more common phenylsulfonyl and arylsulfonyl analogs in the tetrahydropyrido[4,3-d]pyrimidine class [1]. The phenoxypropyl linker introduces a flexible ether-containing alkyl spacer that is absent from typical CaMKII, PI3Kδ, and ATR inhibitor series where the sulfonyl is attached directly to a substituted phenyl ring [2][3]. This structural feature alters the vector of the terminal phenyl ring, the rotatable bond count, and the hydrogen-bond acceptor profile relative to the core, making direct potency, selectivity, or ADME extrapolation from published phenylsulfonamide SAR tables unreliable.

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Quantitative Differentiation Evidence Assessment


Tetrahydropyrido[4,3-d]pyrimidine Scaffold Demonstrates High Ligand Efficiency Across Multiple Kinase and GPCR Targets Relative to Chemically Distinct Chemotypes

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has demonstrated potent target engagement across unrelated protein families. In CaMKII, the phenylsulfonamide analog 8p achieved an IC50 25-fold more potent than the reference inhibitor KN-93 [1]. In Smoothened (a GPCR), compound 24 was 3-fold more potent than the FDA-approved vismodegib in the NIH3T3-GRE-Luc reporter gene assay [2]. In PI3Kδ, morphing the 4,6-diaryl quinazoline core to a tetrahydropyrido[4,3-d]pyrimidine yielded a compound series with optimal on-target profile and good ADME properties [3]. This cross-target ligand efficiency is not uniformly observed in other heterocyclic scaffolds used as kinase hinge-binders (e.g., quinazolines, pyrazolopyrimidines). The 6-sulfonyl-substituted variants specifically benefit from the saturated piperidine ring, which reduces planarity and improves solubility relative to fully aromatic pyrido[4,3-d]pyrimidines.

Kinase inhibition GPCR antagonism Scaffold hopping Lead optimization

Phenylsulfonamide-Substituted Tetrahydropyrido[4,3-d]pyrimidines Achieve >100-Fold Kinase Selectivity: Class Benchmark Relevant to 6-Sulfonyl Derivatives

Within the 6-sulfonyl-substituted tetrahydropyrido[4,3-d]pyrimidine class, compound 8p demonstrated >100-fold selectivity for CaMKII over five off-target kinases (including PKA, PKC, and others) [1]. This selectivity was achieved through calmodulin-non-competitive inhibition, a mechanism that distinguishes this scaffold from ATP-competitive CaMKII inhibitors such as KN-93 [1]. The sulfonyl group at the 6-position was a critical determinant of this selectivity profile, as analogs lacking this substituent showed significantly reduced discrimination between CaMKII and off-target kinases. While 6-((3-phenoxypropyl)sulfonyl) has not been profiled in this selectivity panel, the conserved 6-sulfonyl attachment geometry suggests potential for comparable target discrimination.

Kinase selectivity CaMKII Off-target profiling Chemical probe development

Tetrahydropyrido[4,3-d]pyrimidine Smoothened Antagonist Achieves 72% Oral Bioavailability in Beagle Dogs: In Vivo PK Benchmark for the Scaffold

Compound 24, a tetrahydropyrido[4,3-d]pyrimidine-based Smoothened antagonist, demonstrated 72% oral bioavailability in beagle dogs with linear PK profiles at oral doses of 10, 30, and 100 mg/kg in rats [1]. By comparison, vismodegib—the FDA-approved Smoothened antagonist from a structurally distinct chemical class—exhibits nonlinear PK at high doses partly due to low aqueous solubility [1]. Compound 24's improved solubility (lower melting point, greater aqueous solubility than vismodegib) was attributed directly to the tetrahydropyrido[4,3-d]pyrimidine scaffold and contributed to the favorable in vivo profile. The scaffold's partially saturated nature reduces crystal lattice energy versus fully aromatic heterocycles, a property that the 6-((3-phenoxypropyl)sulfonyl) analog may also benefit from.

Oral bioavailability Pharmacokinetics Smoothened antagonist In vivo efficacy

3-Phenoxypropylsulfonyl Substituent Introduces Distinct Physicochemical Properties vs Phenylsulfonyl Analogs: Calculated Descriptor Comparison

Comparison of calculated molecular descriptors between 6-((3-phenoxypropyl)sulfonyl) (MW 333.41, tPSA ~77 Ų, HBA 7) and representative 6-(phenylsulfonyl) analogs (MW ~290–320, tPSA ~64 Ų, HBA 5) reveals key differences introduced by the phenoxypropyl linker: higher molecular weight, greater hydrogen-bond acceptor count, increased rotatable bond count (~6 vs ~2–3), and distinct spatial positioning of the terminal phenyl ring [1]. The ether oxygen in the phenoxypropyl chain provides an additional hydrogen-bond acceptor site absent in direct phenylsulfonyl analogs, potentially enabling interactions with polar residues in solvent-exposed regions of binding pockets. The flexible three-carbon linker with terminal phenoxy group projects the aromatic ring to a different region of chemical space than directly attached phenylsulfonyl groups, which may confer selectivity advantages not achievable with simpler substituents.

Physicochemical properties Ligand efficiency cLogP Solubility prediction

Limitation Statement: Direct Quantitative Evidence for This Specific Compound Is Currently Absent from Public Literature

An exhaustive search of PubMed, PubMed Central, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, USPTO, and EPO patent databases using the compound name, CAS number (1797713-11-1), InChI Key (BIRYHFIMGYARBS-UHFFFAOYSA-N), and SMILES returned zero primary research papers or patents containing experimental biological, physicochemical, or ADME data for 6-((3-phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine [1][2][3]. The compound is listed in several vendor catalogs and chemical databases, but these sources do not provide original quantitative comparator data. All evidence presented above is class-level inference derived from structurally related 6-sulfonyl tetrahydropyrido[4,3-d]pyrimidines. Procurement decisions based on this compound must therefore be informed by the scaffold's demonstrated potential rather than compound-specific validation.

Data gap Transparency Evidence quality

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Evidence-Based Application Scenarios for Research and Industrial Procurement


Structurally Differentiated Screening Library Expansion for Kinase and GPCR Lead Discovery

The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven ligand efficiency across CaMKII, PI3Kδ, Smoothened, and ATR targets [1]. The 3-phenoxypropylsulfonyl substituent is chemically distinct from the more common phenyl- and substituted-phenylsulfonyl analogs [2], providing a differentiated vector for library design. Procurement of this compound is warranted for organizations seeking to expand screening deck diversity with a scaffold that has demonstrated the capacity to engage both kinase ATP-binding sites and GPCR allosteric pockets.

Scaffold-Hopping Starting Point for Programs Requiring Improved Solubility and Oral Bioavailability

The tetrahydropyrido[4,3-d]pyrimidine core has been shown to confer superior solubility and oral bioavailability relative to fully aromatic heterocyclic counterparts, as evidenced by compound 24's linear PK and 72% oral bioavailability versus vismodegib's nonlinear profile [1]. The partially saturated nature of the scaffold reduces crystal lattice energy, and the 3-phenoxypropylsulfonyl substituent's ether oxygen provides additional solubilizing character. This compound may serve as a viable starting point for lead optimization programs where solubility-limited PK has been a barrier with aromatic heterocycle series.

Selectivity-Focused Chemical Probe Development Leveraging 6-Sulfonyl Substitution Patterns

Within the 6-sulfonyl tetrahydropyrido[4,3-d]pyrimidine class, the sulfonyl substituent has been shown to be a critical determinant of kinase selectivity, with analog 8p achieving >100-fold selectivity for CaMKII over five off-target kinases [1]. The distinct 3-phenoxypropylsulfonyl group may confer a different selectivity fingerprint than the reported phenylsulfonamide series. Investigators developing selective chemical probes for understudied kinases may find value in testing this compound against selectivity panels to identify novel selectivity patterns inaccessible with standard substituents.

IP-Differentiated MedChem Campaigns Targeting Smoothened, PI3K, or CaMKII Pathways

The tetrahydropyrido[4,3-d]pyrimidine scaffold is established in patent literature for PI3Kδ (Novartis) and ATR kinase (University of Texas) [1][2]. The 3-phenoxypropylsulfonyl substituent represents a distinct chemical matter not exemplified in these foundational patents. Organizations pursuing composition-of-matter patent protection or seeking freedom-to-operate in kinase inhibitor space may use this compound as a structurally differentiated lead to build proprietary SAR around the phenoxypropylsulfonyl motif.

Quote Request

Request a Quote for 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.